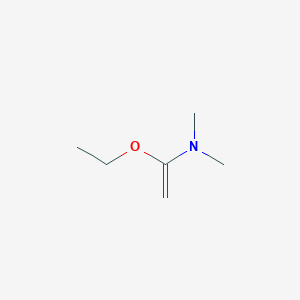

Ethenamine, 1-ethoxy-N,N-dimethyl-

Description

Properties

CAS No. |

816-65-9 |

|---|---|

Molecular Formula |

C6H13NO |

Molecular Weight |

115.17 g/mol |

IUPAC Name |

1-ethoxy-N,N-dimethylethenamine |

InChI |

InChI=1S/C6H13NO/c1-5-8-6(2)7(3)4/h2,5H2,1,3-4H3 |

InChI Key |

BQGJNCWENLLBSP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=C)N(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethenamine, 1-ethoxy-N,N-dimethyl- typically involves the reaction of N,N-dimethylamine with ethyl vinyl ether under controlled conditions. The reaction is carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of Ethenamine, 1-ethoxy-N,N-dimethyl- involves large-scale reactors and continuous flow processes. The raw materials, N,N-dimethylamine and ethyl vinyl ether, are fed into the reactor, where they undergo the catalytic reaction. The product is then purified using distillation or other separation techniques to remove any impurities and obtain the final compound.

Chemical Reactions Analysis

Types of Reactions

Ethenamine, 1-ethoxy-N,N-dimethyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

Reduction: Reduction reactions can convert the compound into simpler amines or other reduced forms.

Substitution: The ethoxy and N,N-dimethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. The reactions are typically carried out under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in the presence of catalysts or under specific conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while substitution reactions can produce a variety of substituted amines or ethers.

Scientific Research Applications

Ethenamine, 1-ethoxy-N,N-dimethyl- has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new chemical reactions and catalysts.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It may serve as a lead compound in drug discovery and development.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders or as an anesthetic agent.

Industry: It is used in the production of polymers, resins, and other industrial chemicals. Its properties make it suitable for use as a solvent, intermediate, or additive in various industrial processes.

Mechanism of Action

The mechanism of action of Ethenamine, 1-ethoxy-N,N-dimethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Research Findings and Data

Table 2: Comparative Reactivity in Catalytic Reactions

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-ethoxy-N,N-dimethyl-ethenamine, and how do reaction conditions influence yield?

- Methodology : Palladium-catalyzed reductive cyclization is a viable approach for synthesizing structurally similar N,N-dimethyl-ethenamine derivatives. For example, (E)-N,N-dimethyl-2-(2-nitrophenyl)ethenamine (3aj) was synthesized via nitroarene reduction using formic acid derivatives as CO surrogates . Key parameters include catalyst loading (e.g., Pd/C), temperature (80–100°C), and solvent choice (e.g., DMF). Yield optimization requires monitoring nitro-to-amine conversion via TLC or HPLC.

Q. How can spectroscopic techniques (NMR, IR, GC-MS) be used to confirm the structure of 1-ethoxy-N,N-dimethyl-ethenamine?

- Methodology :

- NMR : Analyze and NMR spectra for characteristic signals:

- Ethoxy group: δ ~1.3 ppm (triplet, -CH), δ ~3.5 ppm (quartet, -OCH-).

- N,N-dimethyl groups: δ ~2.2–2.5 ppm (singlet, N(CH)) .

- GC-MS : Confirm molecular ion peak (M) at m/z corresponding to CHNO (calc. 115.18 g/mol) and fragmentation patterns (e.g., loss of ethoxy group) .

Q. What are the key stability considerations for storing 1-ethoxy-N,N-dimethyl-ethenamine?

- Methodology : Store under inert atmosphere (N/Ar) at –20°C to prevent oxidation or hydrolysis. Use amber vials to avoid photodegradation. Monitor purity via periodic GC-MS analysis. For derivatives with nitroso groups (e.g., N-methyl-N-nitroso-ethenamine), avoid prolonged exposure to light or heat due to carcinogenic nitrosamine formation .

Advanced Research Questions

Q. What computational methods are effective for predicting the reactivity of 1-ethoxy-N,N-dimethyl-ethenamine with atmospheric radicals (e.g., ·Cl)?

- Methodology : Use density functional theory (DFT) at the CCSD(T)/aug-cc-pVTZ//MP2/6-31+G(3df,2p) level to model reaction pathways. For ethenamine analogs, ·Cl addition to the C=C bond or H-abstraction from the NH group dominates, depending on substituents. Kinetic modeling (e.g., transition state theory) predicts rate constants (~10 cm molecule s) . Validate with experimental gas-phase FTIR or mass spectrometry data.

Q. How do catalytic mechanisms differ in reductive cyclization vs. cross-coupling reactions for N,N-dimethyl-ethenamine derivatives?

- Methodology :

- Reductive Cyclization : Pd catalysts facilitate nitro group reduction to amine, followed by intramolecular cyclization. Key intermediates include Pd-CO complexes .

- Cross-Coupling : Suzuki-Miyaura reactions require Pd/ligand systems (e.g., XPhos) for C–C bond formation. Compare turnover frequencies (TOF) and activation energies using kinetic isotope effects (KIE) studies.

Q. What strategies resolve contradictions in reported toxicity data for N,N-dimethylamine derivatives?

- Methodology : Re-evaluate experimental conditions (e.g., dose, species, exposure routes) from conflicting studies. For example, LDLo (lowest lethal dose) values for similar compounds (e.g., doxepin hydrochloride) vary between oral (human) and intravenous (rodent) administration . Use in vitro assays (e.g., Ames test for mutagenicity) to supplement in vivo data .

Q. How can advanced mass spectrometry (HRMS/MS) differentiate degradation products of 1-ethoxy-N,N-dimethyl-ethenamine under oxidative conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.